molecular formula C14H12BrClN4 B13871363 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

Katalognummer: B13871363
Molekulargewicht: 351.63 g/mol
InChI-Schlüssel: VIVDMAQQFWTQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a heterocyclic compound that features a unique combination of bromine, chlorine, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and biological activities.

    Coupling Reactions: The pyridine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific combination of bromine, chlorine, and indazole moieties, which confer distinct electronic and steric properties. These properties contribute to its potential as a versatile compound in medicinal chemistry and chemical biology.

Eigenschaften

Molekularformel

C14H12BrClN4

Molekulargewicht

351.63 g/mol

IUPAC-Name

3-bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C14H12BrClN4/c1-8-3-2-4-9(18-8)7-20-11-6-5-10(16)13(17)12(11)14(15)19-20/h2-6H,7,17H2,1H3

InChI-Schlüssel

VIVDMAQQFWTQGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=C(C=C3)Cl)N)C(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.